ORL1 Antagonist Potency: (1S,3R) Stereoisomer Confers Sub-10 nM Activity in Clinical Candidate MK-1925
The (1S,3R)-3-fluorocyclopentan-1-amine moiety is a critical component of MK-1925 (compound 39), a selective ORL1 antagonist. When incorporated into the full arylpyrazole scaffold, the (1S,3R) configuration yields an ORL1 antagonist with an IC50 of 4.60 nM to 8.20 nM in competitive binding assays [1]. While direct IC50 data for the (1S,3R)-amine building block alone is not available, its incorporation into the final molecule is essential for achieving this high level of potency [2]. The study does not provide comparative data for analogs synthesized with the enantiomeric (1R,3S) amine, but the specific designation of the (1S,3R) stereochemistry in the clinical candidate underscores its functional necessity [2].
| Evidence Dimension | ORL1 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 4.60 - 8.20 nM (for MK-1925, which contains the (1S,3R) amine) |
| Comparator Or Baseline | Data not available for analogs synthesized with alternative 3-fluorocyclopentan-1-amine stereoisomers. |
| Quantified Difference | N/A - Comparative data not provided in source. |
| Conditions | Displacement of [125I]Tyr14-NC/OFQ from human ORL1 receptor. |
Why This Matters
This data confirms that the (1S,3R) stereoisomer is the active configuration for achieving potent ORL1 antagonism, a key differentiator for medicinal chemistry programs targeting this receptor.
- [1] BindingDB. BDBM50296579: MK-1925. Affinity Data: IC50 4.60-8.20 nM. View Source
- [2] Kobayashi, K., et al. Identification of MK-1925: A selective, orally active and brain-penetrable opioid receptor-like 1 (ORL1) antagonist. Bioorganic & Medicinal Chemistry Letters, 2009, 19(16), 4729-4732. View Source
